N-(3-chloro-4-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound belongs to the oxazole family, which is known for its diverse biological activities and chemical versatility.
Preparation Methods
The synthesis of N-(3-chloro-4-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide typically involves the reaction of 3-chloro-4-methylaniline with 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in the presence of acetic acid as a solvent . This method has proven to be efficient, yielding the desired compound with good purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
N-(3-chloro-4-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures to ensure the desired product formation.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. For instance, as a herbicide, it inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain . This leads to the accumulation of reactive oxygen species and eventual cell death.
Comparison with Similar Compounds
N-(3-chloro-4-methylphenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide can be compared with other similar compounds such as:
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound shares a similar structural framework but differs in its functional groups and biological activities.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another related compound with a thiazole ring, exhibiting different chemical and biological properties.
Properties
Molecular Formula |
C18H15ClN2O2 |
---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-8-9-14(10-15(11)19)20-18(22)16-12(2)23-21-17(16)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,22) |
InChI Key |
IOBRSBGNERMVKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)Cl |
Origin of Product |
United States |
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